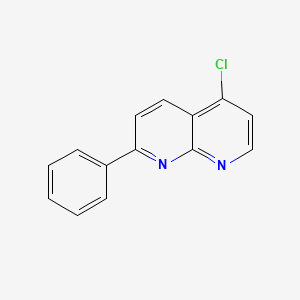

5-Chloro-2-phenyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

5-chloro-2-phenyl-1,8-naphthyridine |

InChI |

InChI=1S/C14H9ClN2/c15-12-8-9-16-14-11(12)6-7-13(17-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

DGCPKHOMMMLGCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=CC(=C3C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of the 5 Chloro 2 Phenyl 1,8 Naphthyridine Core and Its Direct Precursors

Classical Annulation Reactions and Optimized Variants

Classical condensation and cyclization reactions form the bedrock of 1,8-naphthyridine (B1210474) synthesis. These methods, while traditional, have been refined over the years to improve yields and accommodate a range of substituents.

Friedländer Condensation and Modified Friedländer Approaches for 1,8-Naphthyridine Synthesis

The Friedländer condensation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govacs.org This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde or a related 2-aminopyridine (B139424) derivative serves as the key starting material. acs.orgrsc.orgrsc.org

The reaction can be catalyzed by acids or bases. nih.gov While traditional methods often employed harsh conditions, such as high temperatures and strong acids or bases, modern modifications focus on milder and more sustainable approaches. nih.govacs.org For instance, the use of ionic liquids as both solvent and catalyst has been shown to be effective. nih.govacs.org Additionally, water has been successfully utilized as a green solvent, sometimes in the presence of mild catalysts like lithium hydroxide (B78521) (LiOH) or choline (B1196258) hydroxide, leading to excellent yields of substituted 1,8-naphthyridines. nih.govacs.org

A direct precursor to 2-phenyl-1,8-naphthyridine (B10842077) derivatives is 2-amino-3-benzoylpyridine. This intermediate can be condensed with a suitable carbonyl compound to form the second pyridine (B92270) ring of the naphthyridine system.

Table 1: Comparison of Catalysts in Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| [Bmmim][Im] | Ionic Liquid | 80 | 24 | High | nih.gov |

| LiOH·H₂O | Water/Alcohol | Room Temp. | - | 69 | acs.org |

| Choline Hydroxide | Water | Room Temp./50 | - | >90 | acs.org |

| DABCO | Solvent-free (MW) | - | Minutes | 74-86 | tsijournals.com |

Doebner and Related Multi-Component Reactions in 1,8-Naphthyridine Formation

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a three-component reaction involving an aniline (B41778), an α,β-unsaturated carbonyl compound (or an aldehyde and pyruvic acid), to produce quinoline-4-carboxylic acids. wikipedia.org This methodology can be adapted for the synthesis of 1,8-naphthyridine derivatives by substituting aniline with a 2-aminopyridine. oregonstate.eduasianpubs.org

However, the application of the Doebner reaction to 2-aminopyridine does not always lead to the desired 1,8-naphthyridine. Instead, open-chain products can be formed through the addition of the 2-aminopyridine to the α,β-unsaturated intermediate. researchgate.net The success of the cyclization to form the naphthyridine ring is influenced by the substituents on the pyridine ring. Strong electron-releasing groups on the 2-aminopyridine can promote the desired ring closure. oregonstate.edu For example, 2,6-diaminopyridine (B39239) has been used successfully in Doebner reactions to produce 1,8-naphthyridines. oregonstate.edu

Combes, Conrad-Limpach, and Knorr Analogues Adapted for the 1,8-Naphthyridine System

Several classical quinoline (B57606) syntheses have been adapted for the preparation of 1,8-naphthyridines. acs.orgoregonstate.edu These include the Combes, Conrad-Limpach, and Knorr syntheses.

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For 1,8-naphthyridine synthesis, a 2-aminopyridine would be used in place of aniline. acs.org

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org Depending on the reaction conditions (kinetic vs. thermodynamic control), either 4-hydroxy or 2-hydroxyquinolines can be formed. quimicaorganica.orgiipseries.org The adaptation to 1,8-naphthyridines would involve using a 2-aminopyridine as the starting amine.

Knorr Quinoline Synthesis: This synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. iipseries.orgwikipedia.orgsynarchive.com To apply this to the 1,8-naphthyridine system, a β-keto-N-(2-pyridyl)amide would be the required intermediate.

Vilsmeier-Haack Cyclization Strategies for Formylation and Annulation in Naphthyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgwikipedia.org This reaction can also be employed to effect cyclization and build heterocyclic rings. researchgate.netresearchgate.net

In the context of 1,8-naphthyridine synthesis, the Vilsmeier-Haack reaction can be used to synthesize 2-chloro-3-formyl-1,8-naphthyridines from N-(pyridin-2-yl)acetamides. researchgate.netresearchgate.net The reaction proceeds through the formation of an iminium salt intermediate which then undergoes electrophilic attack on the pyridine ring, followed by cyclization and chlorination. thieme-connect.com The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable intermediate that can be further functionalized. researchgate.netresearchgate.net For instance, the chloro group can be displaced by various nucleophiles, and the formyl group can undergo a range of transformations. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the adoption of modern techniques such as microwave-assisted synthesis for the preparation of 5-chloro-2-phenyl-1,8-naphthyridine and its analogs.

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.comnih.govlew.ro This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridines.

Several classical reactions for 1,8-naphthyridine synthesis have been adapted for microwave conditions. For example, the Friedländer condensation can be performed under solvent-free microwave irradiation, sometimes in the presence of a catalyst like montmorillonite (B579905) K10 clay or lithium chloride, to afford 1,8-naphthyridine analogs in good yields. jchps.com One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of fused benzo[b] rsc.orgoregonstate.edunaphthyridine derivatives from 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297). jchps.com Furthermore, the synthesis of various substituted 1,8-naphthyridines has been achieved via microwave-assisted condensation reactions, significantly reducing reaction times from hours to minutes. tsijournals.comresearchgate.net

The synthesis of 2-aryloxazolo[4,5-b]pyridines has been achieved through a one-pot condensation of 2-amino-3-hydroxypyridine (B21099) and benzoyl chlorides under microwave irradiation in solvent-free conditions, showcasing the utility of this technology for related heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Reaction Type | Conditions | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Friedländer Condensation | Montmorillonite K10/Solvent-free | Hours | Minutes | - | jchps.com |

| Three-component reaction | NaH/DMF | - | 10-12 min | - | jchps.com |

| Condensation | Various | 5-8 hours | 3-6 min | Significant | researchgate.net |

| Friedländer Condensation | DABCO/Solvent-free | - | Minutes | - | tsijournals.com |

| Pyrimidine Synthesis | Various | 6-15 hours | 10-15 min | 10-15% | nih.gov |

Catalyst-Free and Green Solvent Systems for Enhanced Efficiency

Recent progress in chemical synthesis has emphasized the development of environmentally benign protocols that minimize waste and avoid harsh reaction conditions. rsc.org The construction of the 1,8-naphthyridine core, often accomplished via the Friedländer condensation, has been a key area for the application of green chemistry principles. nih.govnih.gov This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone. ekb.eg

Innovations in this area include the use of water as a reaction solvent, which is advantageous due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Research has demonstrated that the Friedländer condensation to produce various substituted 1,8-naphthyridines can be performed in high yield in aqueous media, sometimes with the aid of a mild, biocompatible catalyst. nih.govacs.org For instance, the use of choline hydroxide (ChOH), a metal-free and water-soluble ionic liquid, has been shown to effectively catalyze the gram-scale synthesis of 1,8-naphthyridine derivatives in water. acs.org This method represents a significant improvement over traditional syntheses that require toxic organic solvents and harsh catalysts. nih.gov

Another green approach involves the use of basic ionic liquids, which can function as both the solvent and the catalyst under solvent-free conditions. nih.govacs.org Studies on the synthesis of 2,3-diphenyl-1,8-naphthyridine using the ionic liquid [Bmmim][Im] have shown excellent yields at moderate temperatures (80 °C). nih.govacs.org These catalyst-solvent systems can often be recovered and reused, further enhancing the sustainability of the process. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes while improving yields. niscpr.res.in

While a specific protocol for this compound using these exact methods is not detailed in the cited literature, the synthesis would logically proceed by reacting a 2-amino-6-chloronicotinaldehyde (B107337) precursor with acetophenone (B1666503) under these optimized green conditions.

Interactive Table 1: Green Synthesis Conditions for 1,8-Naphthyridine Derivatives This table summarizes various green chemistry approaches for the Friedländer synthesis of substituted 1,8-naphthyridines, which are applicable to the synthesis of the target compound.

| Catalyst/System | Solvent | Substrates | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Choline Hydroxide (1 mol%) | Water | 2-aminonicotinaldehyde, Acetone (B3395972) | 50 | 6 h | 98 | acs.org |

| [Bmmim][Im] | None | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | 80 | 24 h | 92 | acs.org |

| Piperidine (catalytic) | Methanol | 2-aminonicotinaldehyde, Acetylacetone | Microwave | 3 min | 92 | niscpr.res.in |

| LiOH·H₂O | Water | 2-aminonicotinaldehyde, various ketones | 100 | 16 h | 69-92 | nih.gov |

Metal-Catalyzed Coupling and Cyclization Strategies in Naphthyridine Formation

While catalyst-free systems are ideal from a green chemistry perspective, metal-catalyzed reactions remain a powerful tool for achieving high efficiency and selectivity in heterocyclic synthesis. ekb.eg The Friedländer synthesis of 1,8-naphthyridines can be effectively promoted by various Lewis acid catalysts. ekb.egorganic-chemistry.org

For example, indium(III) chloride (InCl₃) has been identified as a potent catalyst for this transformation, providing the best yields when the reaction is conducted in acetonitrile (B52724) at 100°C. ekb.eg Other metal-based catalysts, including copper salts like CuBr₂, have also been utilized in annulation reactions to form the core structure. organic-chemistry.org These reactions often proceed under milder conditions than traditional thermal cyclizations, which may require temperatures as high as 250-350°C. ekb.eg The choice of catalyst can be crucial for reactions involving less reactive starting materials or for directing the regioselectivity of the cyclization.

Interactive Table 2: Metal-Catalyzed Synthesis of Naphthyridine Derivatives This table presents examples of metal catalysts used in the synthesis of naphthyridine and related quinoline structures.

| Catalyst | Reaction Type | Substrates | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| InCl₃ | Friedländer Condensation | 2-aminonicotinaldehyde, α-methylene carbonyls | Acetonitrile | High yield under optimized conditions | ekb.eg |

| CuBr₂ / TFA | [5+1] Annulation | 2-ethynylaniline, Ethyl glyoxylate | Not specified | Forms quinoline-2-carboxylate derivatives | organic-chemistry.org |

| PEG-SO₃H | Friedländer Condensation | 2-amino-5-chlorobenzophenone, active methylene compounds | Water | Green catalyst, reusable for six cycles | nih.gov |

Stereoselective Synthesis and Regiochemical Control in this compound Production

Achieving specific substitution patterns is a fundamental challenge in organic synthesis. For a molecule like this compound, precise control over the placement of both the chlorine atom and the phenyl group is paramount.

Control over Halogenation and Phenyl Substitution Patterns

The substitution pattern of the final 1,8-naphthyridine product is dictated by the structure of the precursors used in the cyclization reaction. The synthesis of the target molecule is best achieved through a regiocontrolled Friedländer condensation.

The key to obtaining the desired 5-chloro isomer is to start with a pyridine precursor that already contains a chlorine atom at the correct position. The logical starting material for this synthesis is 2-amino-6-chloronicotinaldehyde . The subsequent reaction of this aldehyde with acetophenone (a methyl ketone bearing a phenyl group) leads directly to the formation of this compound. The phenyl group is introduced at the 2-position, and the chlorine atom remains at the 5-position of the newly formed naphthyridine ring.

The importance of this precursor-directed control is highlighted by the synthesis of other isomers. For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides can lead to 2-chloro-1,8-naphthyridine (B101967) derivatives. researchgate.net Similarly, the synthesis of 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (B3035028) has been reported, demonstrating that chlorination at other positions is also possible, depending on the initial substrate. ontosight.ai Therefore, securing the 5-chloro substitution pattern is entirely dependent on the synthesis and use of the appropriately substituted 2-aminopyridine precursor.

Synthetic Pathways for Specific Isomeric Purity

The formation of a pure constitutional isomer is critical. The synthesis of the 1,8-naphthyridine skeleton, as opposed to other isomers like 1,5- or 2,7-naphthyridine, is inherently controlled by using a 2-aminopyridine derivative as the starting material. ekb.egscilit.com

Within the 1,8-naphthyridine framework, the regioselectivity of the Friedländer condensation ensures high isomeric purity of the final product. When 2-amino-6-chloronicotinaldehyde reacts with an unsymmetrical ketone, there is a possibility of forming two different products. However, the reaction with acetophenone is highly regioselective. The condensation occurs between the carbonyl group of the aldehyde on the pyridine ring and the α-methyl group of acetophenone, which is more reactive than the aromatic C-H bonds of the phenyl ring. This regioselectivity directs the phenyl group exclusively to the 2-position of the 1,8-naphthyridine core. organic-chemistry.org

The combination of a pre-chlorinated 2-aminopyridine and a regioselective Friedländer reaction provides a robust and reliable pathway to synthesize this compound with high isomeric purity, avoiding contamination from other regioisomers.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Phenyl 1,8 Naphthyridine

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring System

The reactivity of the 5-Chloro-2-phenyl-1,8-naphthyridine system is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. These reactions can be targeted at the chloro substituent, the phenyl ring, or the naphthyridine core itself, enabling the introduction of a wide range of functional groups and the synthesis of novel derivatives with potentially enhanced properties.

The chlorine atom at the 5-position of the 1,8-naphthyridine (B1210474) ring is a key site for nucleophilic aromatic substitution (SNA) reactions. This reactivity is analogous to that observed in other chloro-substituted heteroaromatic compounds, such as halopyridines. youtube.com The general mechanism for SNA reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present on the aromatic ring. libretexts.orgyoutube.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.comyoutube.com

In the context of 1,8-naphthyridine derivatives, the chloro group can be displaced by various nucleophiles. For instance, reaction with morpholine (B109124) can introduce a morpholino group at the chloro position. rdd.edu.iq Similarly, treatment with sodium azide (B81097) can lead to the formation of tetrazolo-fused naphthyridines. researchgate.net The reaction with methanolic potassium hydroxide (B78521) can result in the substitution of the chloro group with a methoxy (B1213986) group. rdd.edu.iq These transformations highlight the utility of the chloro substituent as a versatile leaving group for the synthesis of diverse 5-substituted-2-phenyl-1,8-naphthyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the Chloro Position

| Nucleophile | Reagents and Conditions | Product |

| Morpholine | Ethanol, 30°C | 5-Morpholino-2-phenyl-1,8-naphthyridine derivative |

| Azide | Sodium azide, ethanol | Tetrazolo[1,5-a] researchgate.netnih.govnaphthyridine derivative |

| Methoxide | Methanolic KOH, 90°C | 5-Methoxy-2-phenyl-1,8-naphthyridine derivative |

This table is generated based on analogous reactions reported for other 1,8-naphthyridine systems.

The phenyl group at the 2-position of the 1,8-naphthyridine ring can also undergo various chemical transformations, although it is generally less reactive towards substitution than the naphthyridine core itself. The reactivity of the phenyl ring can be influenced by the electronic properties of the 1,8-naphthyridine system. Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, would likely require forcing conditions and may lead to a mixture of ortho, meta, and para substituted products, with the regioselectivity being influenced by the directing effects of the naphthyridine moiety.

Conversely, the phenyl group can be modified prior to its introduction into the 1,8-naphthyridine scaffold. For example, using a substituted phenylacetophenone in a Friedländer-type condensation with an appropriate 2-aminopyridine (B139424) derivative would directly yield a 2-(substituted-phenyl)-1,8-naphthyridine. nih.gov This approach allows for the introduction of a wide variety of substituents onto the phenyl ring, providing a straightforward route to a diverse library of compounds.

The this compound scaffold can be further functionalized by introducing various heterocyclic and acyclic moieties. These transformations often involve multi-step synthetic sequences starting from a precursor that is then elaborated into the desired functional group.

Amides: Amide functionalities can be introduced by coupling a carboxylic acid-bearing 1,8-naphthyridine derivative with an amine. nih.gov This typically involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling reagent. The resulting amides are important as they are prevalent in many biologically active molecules. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from a carbohydrazide (B1668358) precursor. researchgate.net For example, a 1,8-naphthyridine-3-carbohydrazide can be reacted with an arylaldehyde to form a benzylidene-carbohydrazide intermediate. researchgate.net Subsequent oxidative cyclization, for instance using iron(III) chloride, yields the desired 2,5-disubstituted-1,3,4-oxadiazole. researchgate.net Another method involves the reaction of an acid hydrazide with formic acid to give an N-formyl acid hydrazide, which upon treatment with a dehydrating agent like phosphorus pentoxide, cyclizes to the 1,3,4-oxadiazole. nih.gov

Thiazolidinones: Thiazolidinone rings can be constructed by the reaction of a Schiff base with a thiol-containing compound like thioglycolic acid. scholarscentral.com For instance, a Schiff base derived from an amino-1,8-naphthyridine can be reacted with thioglycolic acid in the presence of a catalyst such as anhydrous zinc chloride to yield the corresponding thiazolidinone derivative. scholarscentral.com Thiazolidinones are a well-known class of heterocyclic compounds with a broad range of biological activities. researchgate.netnih.gov

Hydrazines: Hydrazine (B178648) derivatives of 1,8-naphthyridine can be prepared by reacting a suitable precursor, such as a chloro-substituted naphthyridine, with hydrazine hydrate. researchgate.net These hydrazine derivatives can then serve as versatile intermediates for the synthesis of other heterocyclic systems, such as triazoles.

Table 2: Synthesis of Functionalized 1,8-Naphthyridine Derivatives

| Functional Group | Synthetic Precursor | Key Reagents |

| Amide | 1,8-Naphthyridine-carboxylic acid | Amine, Coupling agent |

| 1,3,4-Oxadiazole | 1,8-Naphthyridine-carbohydrazide | Arylaldehyde, Iron(III) chloride |

| Thiazolidinone | Schiff base of an amino-1,8-naphthyridine | Thioglycolic acid, Zinc chloride |

| Hydrazine | Chloro-1,8-naphthyridine | Hydrazine hydrate |

This table provides a general overview of synthetic strategies based on established methods for analogous heterocyclic systems.

Ring Annulation and Fusion Reactions Involving the Naphthyridine Core

Ring annulation and fusion reactions provide a powerful strategy for the construction of complex polycyclic systems incorporating the 1,8-naphthyridine core. These reactions lead to novel molecular architectures with potentially unique chemical and biological properties.

The 1,8-naphthyridine scaffold can be extended through the formation of additional fused rings. One common approach involves multicomponent reactions where the 1,8-naphthyridine ring is constructed in a tandem process that also leads to the fusion of another ring system. For example, a three-component reaction of an enhydrazinoketone, an aromatic aldehyde, and a malononitrile (B47326) dimer can afford N-substituted 5-aryl-2,4-diamino-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b] researchgate.netnih.govnaphthyridine-3-carbonitriles. researchgate.net This reaction proceeds through a series of intramolecular heterocyclizations, ultimately forming the fused benzo[b] researchgate.netnih.govnaphthyridine system. researchgate.net

Another strategy involves the functionalization of the 1,8-naphthyridine ring with reactive groups that can then participate in cyclization reactions to form a new fused ring. For instance, a 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be a versatile starting material for the synthesis of fused systems. eurjchem.com

Spiro compounds, which contain two rings connected by a single common atom, represent an interesting class of three-dimensional molecules. The 1,8-naphthyridine moiety can be incorporated into spirocyclic frameworks through various synthetic strategies.

A one-pot, multi-component reaction involving isatin (B1672199) derivatives, a malononitrile dimer, and enamine derivatives has been reported for the synthesis of novel spiro-(1,8)-naphthyridine derivatives in good to excellent yields. researchgate.net This reaction highlights the utility of multicomponent approaches in generating molecular complexity from simple starting materials. Another approach to spiro compounds involves the condensation reaction of an alicyclic aminocarboxamide and an isatin in the presence of a catalyst, which can lead to the formation of spiro[quinazoline-indoline]dione derivatives. nih.gov While this example does not directly involve a 1,8-naphthyridine, the principle of using a condensation reaction to form a spirocyclic system is applicable. The synthesis of spiro-thiazolidinones is also a known transformation, where a cyclic ketone can react with a thiazolidinone precursor to form a spirocyclic product.

Reaction Mechanisms of Derivatization and Functionalization

The derivatization of this compound predominantly proceeds through two major mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The presence of the chloro-substituent, a good leaving group, at an electron-deficient position on the naphthyridine core facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a primary pathway for the functionalization of this compound, particularly with nitrogen, oxygen, and sulfur nucleophiles. This reaction is not a single-step process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination sequence. libretexts.org

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the chlorine atom. The 1,8-naphthyridine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the C5 position susceptible to nucleophilic attack. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the nitrogen atoms of the naphthyridine core, which effectively stabilizes the complex. libretexts.org The phenyl group at the C2 position has a minimal direct electronic role in stabilizing the negative charge at the C5 position through resonance in this specific intermediate.

Step 2: Elimination of the Leaving Group and Re-aromatization

The general mechanism is illustrated below: Figure 1: General SNAr mechanism on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the C5 position of the naphthyridine core. These reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions, involve a catalytic cycle that typically comprises three fundamental steps. wikipedia.orglibretexts.org

Catalytic Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent Palladium(0) complex. The Pd(0) catalyst inserts itself into the carbon-chlorine bond, forming a square planar Palladium(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling):

Suzuki-Miyaura Coupling: In a Suzuki reaction, an organoborane compound (e.g., a boronic acid or ester) is activated by a base. The organic group from the activated boron species is then transferred to the palladium center in a step called transmetalation, displacing the chloride and forming a new Pd(II) complex with both organic partners attached. libretexts.org

Buchwald-Hartwig Amination: In this amination reaction, an amine coordinates to the Pd(II) complex. Subsequent deprotonation by a base forms a palladium-amido complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the naphthyridinyl group and the newly introduced group) are coupled together, forming the final product. This step regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Figure 2: Generalized catalytic cycle for Palladium-catalyzed cross-coupling of this compound.

The choice of ligands on the palladium catalyst is critical for the efficiency of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate both the oxidative addition and the final reductive elimination steps. wikipedia.org

Mechanistic Investigations into the Formation and Transformations of 5 Chloro 2 Phenyl 1,8 Naphthyridine

Elucidation of Reaction Pathways and Rate-Determining Steps

The formation of the 1,8-naphthyridine (B1210474) core is most commonly achieved through the Friedländer annulation. This pathway involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. For the synthesis of 5-Chloro-2-phenyl-1,8-naphthyridine, a plausible Friedländer approach would involve the reaction of 2-amino-6-chloropyridine (B103851) with acetophenone (B1666503).

Recent mechanistic studies, often employing Density Functional Theory (DFT) calculations on related 1,8-naphthyridine syntheses, have provided significant insights into the reaction pathway. acs.org The reaction is proposed to initiate with the formation of an enolate or enamine from the ketone, which then undergoes a condensation reaction with the aldehyde group of the aminopyridine derivative. acs.orgnih.gov

A key finding from these computational studies is the identification of the rate-determining step. For the choline (B1196258) hydroxide-catalyzed synthesis of 2-methyl-1,8-naphthyridine in water, the rate-limiting step is the attack of an active intermediate on the carbonyl carbon to form a stable six-membered cyclic intermediate. acs.orgnih.gov This step involves a high activation energy barrier. acs.org The subsequent intramolecular cyclization and dehydration steps to form the aromatic naphthyridine ring occur with lower energy barriers. acs.org

Another significant synthetic route for generating chloro-substituted 1,8-naphthyridines involves the Vilsmeier-Haack reaction. researchgate.net This method typically uses substituted N-(pyridin-2-yl) acetamides treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to yield 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.net This pathway is particularly useful for introducing a chlorine atom at the 2-position and an aldehyde at the 3-position, which can be further modified.

Identification and Characterization of Reaction Intermediates

The elucidation of the reaction mechanism relies heavily on the identification and characterization of transient intermediates. In the context of the Friedländer synthesis of 1,8-naphthyridines, several key intermediates have been proposed and studied, primarily through computational modeling and spectroscopic analysis. acs.orgnih.gov

The proposed sequence of intermediates is as follows:

Enolate/Enamine Formation: The catalyst, often a base like choline hydroxide (B78521), abstracts a proton from the active methylene compound (e.g., acetone (B3395972) or acetophenone) to form a reactive enolate. acs.org

Aldol-type Adduct (INT-3): The enolate attacks the carbonyl carbon of the 2-aminonicotinaldehyde derivative, leading to a stable intermediate adduct. acs.org

Cyclized Intermediate (INT-4): The amino group of the pyridine (B92270) ring attacks the carbonyl group intramolecularly, forming a six-membered heterocyclic ring. acs.orgnih.gov This step overcomes a significant energy barrier. nih.gov

Dehydrated Intermediate (INT-5): Following cyclization, the elimination of a water molecule leads to the formation of a non-aromatic dihydronaphthyridine intermediate. acs.org

Final Product: A final proton transfer and aromatization step, facilitated by the catalyst, yields the stable 1,8-naphthyridine ring system. acs.org

The characterization of these intermediates is challenging due to their transient nature. However, the progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC), with the final products being fully characterized by NMR spectroscopy and mass spectrometry. acs.orgnih.gov

Role of Catalysts and Reagents in Directed Synthesis and Reactivity

The choice of catalysts and reagents is paramount in directing the synthesis of 1,8-naphthyridines, influencing reaction rates, yields, and even the feasibility of the reaction in certain solvents.

Catalysts:

Choline hydroxide (ChOH): This inexpensive and biocompatible ionic liquid has proven to be a highly effective catalyst for the Friedländer reaction in water. acs.orgnih.gov It acts as both a proton acceptor to generate the nucleophilic enolate and as a hydrogen-bond donor, which is pivotal in facilitating the reaction by stabilizing intermediates and transition states. acs.org

Basic Ionic Liquids (ILs): A range of basic ionic liquids, such as [Bmmim][Im], have been successfully used as both catalysts and green solvents. Their basicity is crucial for promoting the condensation, and they can often be recycled multiple times without significant loss of activity. acs.orgnih.gov

Lewis Acids: N-bromosulfonamide has been reported as a Lewis acid catalyst for a three-component condensation to form 1,8-naphthyridine derivatives under mild, room-temperature conditions. organic-chemistry.org Iron(III) chloride (FeCl₃) has also been used effectively in solvent-free conditions for the synthesis of related heterocyclic systems. researchgate.net

Metal Catalysts: Copper-catalyzed annulation reactions have also been developed for the synthesis of related quinoline (B57606) and naphthyridine structures. organic-chemistry.org

Reagents:

Phosphorus oxychloride (POCl₃) / DMF: This combination is the classic reagent for the Vilsmeier-Haack reaction, which simultaneously introduces a chlorine atom and a formyl group to create precursors like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). researchgate.net

Thionyl chloride (SOCl₂): Used for the conversion of carboxylic acid groups to acyl chlorides, enabling further derivatization. researchgate.net

Sodium Azide (B81097) (NaN₃): This reagent allows for the transformation of a chloro-substituent into an azido (B1232118) group, which can then undergo cyclization to form a tetrazole ring fused to the naphthyridine core. researchgate.net

Solvent Effects on Reaction Yields and Selectivity

Water as a Green Solvent: A significant breakthrough has been the use of water as a solvent for the Friedländer reaction, which was previously thought to be unsuitable. When catalyzed by choline hydroxide, the reaction proceeds with excellent yields (often >90%) in water. acs.orgnih.gov Water molecules participate in the reaction by forming hydrogen bonds that stabilize the transition state, working in concert with the catalyst. acs.org The use of water simplifies product separation and aligns with the principles of green chemistry. acs.orgnih.gov

Ionic Liquids as Dual Catalyst-Solvents: Basic ionic liquids can serve as the reaction medium itself, eliminating the need for traditional volatile organic solvents. acs.org The choice of ionic liquid can impact the yield significantly, as demonstrated in the synthesis of 2,3-diphenyl-1,8-naphthyridine where [Bmmim][Im] proved superior to other ILs like [Bmmim][OH] or [Bmmim][OC2H5]. acs.orgnih.gov

Solvent-Free Conditions: In some cases, reactions can be carried out under solvent-free, solid-state conditions, often with grinding. researchgate.net For instance, the synthesis of 1,8-naphthyridine-oxadiazole derivatives catalyzed by FeCl₃ proceeds rapidly and in high yields without any solvent. researchgate.net

The tables below, adapted from studies on related 1,8-naphthyridines, illustrate the profound impact of both catalyst and solvent choice on reaction efficiency.

Table 1: Effect of Catalyst and Solvent on the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine Data adapted from a study by Mandal et al. (2021) acs.org

| Entry | Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | --- | H₂O | 50 | 12 | No Reaction |

| 2 | ChOH | --- | 50 | 12 | 10 |

| 3 | ChOH | Toluene | 50 | 12 | 20 |

| 4 | ChOH | CH₃CN | 50 | 12 | 35 |

| 5 | ChOH | H₂O | 50 | 6 | 99 |

| 6 | ChOH | H₂O | Room Temp. | 10 | 90 |

| 7 | NaOH | H₂O | 50 | 12 | 40 |

| 8 | KOH | H₂O | 50 | 12 | 55 |

Table 2: Effect of Different Basic Ionic Liquids as Catalyst/Solvent Data adapted from a study on the synthesis of 2,3-diphenyl-1,8-naphthyridine by Li et al. (2021) acs.orgnih.gov

| Entry | Ionic Liquid (5 mL) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [Bmmim][Im] | 80 | 24 | 92 |

| 2 | [Bmmim][OH] | 80 | 24 | 85 |

| 3 | [Bmmim][OC₂H₅] | 80 | 24 | 81 |

| 4 | [Bmmim][OCH₃] | 80 | 24 | 75 |

These data clearly demonstrate that a synergistic effect between the catalyst and solvent is crucial for achieving optimal yields in the synthesis of the 1,8-naphthyridine core.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the 5-Chloro-2-phenyl-1,8-naphthyridine molecule. The chemical shifts (δ) of the protons on the naphthyridine core and the phenyl ring would provide insight into the electronic effects of the chloro-substituent and the nitrogen atoms within the heterocyclic system. Furthermore, the coupling constants (J) between adjacent protons would help to establish the connectivity of the protons and confirm the substitution pattern.

No specific ¹H NMR data for this compound was found in the searched sources.

Specific ¹³C NMR data for this compound could not be located in the available literature.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the naphthyridine and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to.

No experimental data from 2D NMR studies for this compound were identified.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a vital technique for determining the precise molecular weight of a compound with a high degree of accuracy. This allows for the confident determination of the elemental composition of this compound. Additionally, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained, which can help to confirm the identity of the compound.

A search for HRMS data for this compound did not yield any specific results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the aromatic system, and the C-Cl stretching vibration.

No specific IR spectrum for this compound was found in the reviewed sources.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the naphthyridine ring system and the orientation of the phenyl substituent. It would also reveal how the molecules pack together in the crystal lattice.

There is no published X-ray crystal structure data for this compound in the scientific literature based on the conducted searches.

Chromatographic Techniques for Separation, Purification, and Purity Profiling

Chromatographic methods are fundamental in the analysis of this compound, enabling both the qualitative monitoring of its synthesis and the quantitative determination of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. It is also a valuable tool for preliminary purity assessment of the final product and isolated intermediates.

In a typical application, the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation between the starting materials, intermediates, and the desired product. For compounds with the polarity of this compound, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots.

The progress of the reaction can be visualized by the disappearance of the starting material spots and the appearance of the product spot. Visualization is often achieved under UV light (typically at 254 nm), where the aromatic nature of the naphthyridine ring allows the compound to appear as a dark spot against a fluorescent background. Specific staining reagents can also be used for visualization if the compounds are not UV-active.

Table 1: Illustrative TLC Analysis Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Sample Preparation | Small aliquot of the reaction mixture or a dilute solution of the purified compound in a suitable solvent (e.g., dichloromethane (B109758) or chloroform) |

| Application | Spotted onto the TLC plate using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV lamp at 254 nm |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantitative analysis and high-resolution purity profiling of this compound. It offers superior separation efficiency, sensitivity, and reproducibility compared to TLC.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent system. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) to control the pH and improve peak shape. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The sample, dissolved in a suitable solvent, is injected into the HPLC system. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. Detection is typically performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which is determined from its UV spectrum.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against the concentration.

Table 2: Representative HPLC Method Parameters for Purity and Quantitative Analysis of this compound

| Parameter | Description |

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (or a suitable buffer) |

| Elution | Gradient elution (e.g., starting with a lower percentage of A and increasing over time) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | Determined by UV-Vis spectroscopy (e.g., around 254 nm or the λmax of the compound) |

| Data Analysis | Peak area integration for purity assessment and quantification against a standard calibration curve |

Advanced Applications of 5 Chloro 2 Phenyl 1,8 Naphthyridine and Its Derivatives in Chemical Sciences

Applications in Materials Science

The rigid and planar structure of the 1,8-naphthyridine (B1210474) core, combined with the electronic influence of its substituents, provides a versatile platform for the development of novel materials with tailored optical and electronic properties.

Luminescence and Photophysical Properties

Derivatives of 1,8-naphthyridine are known to exhibit interesting photophysical properties, including fluorescence. nih.gov The emission characteristics can be finely tuned by chemical modification of the naphthyridine ring system. For instance, the fluorescence of certain 1,8-naphthyridine-based chemosensors can be switched "on" or "off" upon binding to specific metal ions. This phenomenon is often governed by processes such as intramolecular charge transfer (ICT). In one study of a 1,8-naphthyridine-derived sensor, binding to Ni(2+) induced fluorescence quenching through metal-to-ligand charge transfer, while interaction with Cu(2+) led to a similar quenching effect via ligand-to-metal charge transfer. rsc.org These distinct mechanisms, confirmed by time-resolved fluorescence spectroscopy and theoretical calculations, highlight the tunable nature of the photophysical properties of this class of compounds. rsc.org

Metal complexes incorporating 1,8-naphthyridine ligands also display notable luminescent behavior. For example, chromium(0) complexes with isocyanide ligands featuring π-extended substituents have shown competitive photophysical properties, including 3MLCT (metal-to-ligand charge transfer) phosphorescence. nih.gov The high thermal and electrochemical stability of such complexes is advantageous for various applications. nih.gov The photophysical properties of these materials are crucial for their use in electronic devices and sensors.

Components in Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic and photophysical properties of 1,8-naphthyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In the realm of OLEDs, metal complexes with ligands derived from related nitrogen-containing heterocycles are actively researched for their electroluminescent properties. researchgate.netrsc.org For instance, phosphorescent platinum(II) complexes have been successfully used as emitters in solution-processed multi-layer OLEDs, with their performance and color stability being influenced by the structure of the cyclometalating ligands. rsc.org The design of highly efficient blue and deep-blue emitting complexes remains a significant challenge, with gold(I) and gold(III) systems gaining attention as potential emitters. researchgate.net

In the field of solar energy, 1,8-naphthyridine and its derivatives have been incorporated into photosensitizing dyes for DSSCs. Ruthenium(II) complexes with 2-(pyrid-2'-yl)-1,8-naphthyridine ligands have been synthesized and evaluated in DSSCs. nih.gov The more delocalized nature of the 1,8-naphthyridyl moiety helps to lower the energy of the ligand's π*-level, extending the absorption of the complex into the red region of the spectrum. nih.gov Solar cells constructed with these dyes have demonstrated improved incident photon-to-current efficiencies at wavelengths beyond 625 nm when compared to the standard N3 dye. nih.gov Similarly, organic dyes based on the related 1,8-naphthalimide (B145957) structure have been investigated as photosensitizers in DSSCs, achieving power conversion efficiencies that can be influenced by the molecular structure of the dye. rsc.orgicrc.ac.iricrc.ac.ir

Table 1: Performance of DSSCs with Naphthalimide-Based Dyes

| Dye | Maximum Absorption (in DMF) | Maximum Absorption (on TiO2) | Conversion Efficiency (%) |

| Dye 1 | 427 nm | 451 nm | 1.19% |

| Dye 2 | 434 nm | 455 nm | 1.34% |

Data sourced from a study on 1,8-naphthalimide dyes in DSSCs. icrc.ac.ir

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. icrc.ac.ir Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within a cavity or binding site of a "host" molecule. researchgate.neticrc.ac.ir The 1,8-naphthyridine framework can be incorporated into larger macrocyclic hosts or act as a guest, participating in these specific recognition events.

The interactions in host-guest systems are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. icrc.ac.ir These interactions can lead to changes in the photophysical properties of the guest molecule, such as fluorescence quenching or enhancement. For example, the fluorescence of 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) is quenched upon binding to macrocyclic hosts containing 2,6-pyridylamide and dipyrrole units. nih.gov The strength of this interaction, quantified by the stability constant, can be influenced by the size and shape of the host's cavity. nih.gov In another example, the drug 5-Fluorouracil was entrapped as a guest molecule in supramolecular organogels formed by a self-assembling gelator, with hydrogen bonds forming between the host and guest. wikipedia.org While specific studies on 5-Chloro-2-phenyl-1,8-naphthyridine in host-guest systems are not widely reported, its structural features suggest potential for such applications, for instance, through the formation of hydrogen bonds or π-π stacking interactions.

Chemo- and Biosensor Development

The ability of the 1,8-naphthyridine scaffold to bind to metal ions, coupled with its tunable photophysical properties, makes it an excellent platform for the development of chemosensors. These sensors can detect the presence of specific ions or molecules through a measurable signal, such as a change in fluorescence.

A fluorescent chemosensor based on a 1,8-naphthyridine derivative has been developed for the selective detection of Ni(2+) and Cu(2+) ions in aqueous solution over a broad pH range and even within cellular environments. rsc.org The sensor exhibited high sensitivity and selectivity for these ions over other common cations. rsc.org The distinct fluorescence quenching mechanisms for Ni(2+) and Cu(2+) provide a basis for their discrimination. rsc.org Furthermore, 1,8-naphthyridine derivatives have been recognized for their potential as molecular sensors in various contexts. rsc.org The design of such sensors often involves creating a specific binding pocket for the target analyte, where the binding event triggers a conformational or electronic change that results in a detectable signal.

Coordination Chemistry: Ligands in Metal Complexes

The two nitrogen atoms of the 1,8-naphthyridine core are positioned to act as a bidentate ligand, binding to a single metal center to form a stable chelate ring. This chelating ability makes 1,8-naphthyridine and its derivatives versatile ligands in coordination chemistry. wikipedia.org They can form complexes with a wide range of transition metals, and the electronic and steric properties of the resulting complexes can be tuned by modifying the substituents on the naphthyridine ring.

For instance, novel ruthenium(II) complexes have been prepared with 2-phenyl-1,8-naphthyridine (B10842077) derivatives. nih.gov Interestingly, the coordination mode of these ligands could be controlled by the reaction conditions. In the presence of a coordinating solvent like water, the 1,8-naphthyridine moieties acted as monodentate ligands, forming unusual complexes. nih.gov In contrast, in dry ethanol, the ligands acted as chelating agents. nih.gov These complexes have been tested as catalysts in hydroformylation reactions. nih.gov The 1,8-naphthyridine framework has also been used to construct dimetal complexes, highlighting its versatility as a binucleating ligand. rsc.org

Table 2: Examples of Metal Complexes with 1,8-Naphthyridine and Related Ligands

| Ligand | Metal | Complex Type | Application/Feature |

| 2-phenyl-1,8-naphthyridine derivatives | Ruthenium(II) | Monodentate or Bidentate | Catalysis |

| 2-(pyrid-2'-yl)-1,8-naphthyridines | Ruthenium(II) | Bidentate | DSSC Photosensitizers |

| 1,8-Naphthyridine | Copper(II) | Binuclear | Carboxylate mimic |

| 2-ferrocenyl-1,8-naphthyridine | Palladium(II) | Bidentate | Catalysis |

Data compiled from various studies on the coordination chemistry of 1,8-naphthyridine derivatives. nih.govrsc.org

Probes for Fundamental Biological Processes and Molecular Target Identification (Mechanistic, Non-Therapeutic)

Beyond their applications in materials science, 1,8-naphthyridine derivatives serve as valuable tools for investigating fundamental biological processes at the molecular level. Their ability to interact with biological macromolecules with high specificity allows them to be used as probes to identify and study the function of molecular targets, without the aim of a therapeutic outcome.

For example, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were synthesized and evaluated for their anti-mycobacterial activity. nih.gov The most active compound was subjected to molecular docking studies to understand its binding pattern within the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.gov This type of study provides crucial insights into the mechanism of action and can guide the design of more potent and selective inhibitors. Similarly, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown significant cytotoxic activity against human breast cancer cell lines, and their activity can be correlated with their chemical structure. acs.org While this borders on therapeutic research, the underlying investigation of structure-activity relationships provides fundamental knowledge about the molecular interactions driving their biological effects. Furthermore, analogues of imidazopyridine, including 5-chloro derivatives, have been identified as potent and selective allosteric modulators of δ-containing γ-aminobutyric acid type A (GABAA) receptors, demonstrating their utility as probes for specific receptor subtypes. researchgate.net

Table 3: Biological Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Derivative | Target/Assay | Activity (IC50/MIC) |

| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | M. tuberculosis H37Rv | MIC: 6.25 µg/mL |

| 2-phenyl-7-methyl-1,8-naphthyridine (10c) | MCF7 cell line | IC50: 1.47 µM |

| 2-phenyl-7-methyl-1,8-naphthyridine (8d) | MCF7 cell line | IC50: 1.62 µM |

| 2-phenyl-7-methyl-1,8-naphthyridine (4d) | MCF7 cell line | IC50: 1.68 µM |

Data sourced from studies on the anti-mycobacterial and cytotoxic activities of 1,8-naphthyridine derivatives. nih.govacs.org

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-2-phenyl-1,8-naphthyridine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or multicomponent reactions . Key steps include:

- Nucleophilic Substitution : Reacting 5-hydroxy-1,8-naphthyridine derivatives with chlorinating agents (e.g., POCl₃) under reflux conditions (80–120°C) to introduce the chlorine substituent. Phenyl groups can be added via Suzuki coupling using palladium catalysts .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates.

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency for phenyl group introduction .

- Yield Enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >90% purity. Typical yields range from 60–75% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm regiochemistry of substituents. For example, the chlorine atom at position 5 deshields adjacent protons (δ 8.2–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₄H₁₀ClN₂: 247.06 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., phenyl ring inclination ~72° relative to the naphthyridine core) .

- HPLC-PDA : Monitors purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. How do the chloro and phenyl substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The chlorine atom increases electrophilicity at position 5, facilitating nucleophilic attacks (e.g., amination). The phenyl group at position 2 enhances π-π stacking with aromatic residues in biological targets .

- Steric Effects : Bulkier substituents reduce reactivity at adjacent positions. Computational studies (DFT) show the phenyl group increases torsional strain by ~3 kcal/mol compared to methyl analogs .

- Reactivity Screening : Use kinetic assays (e.g., UV-Vis monitoring of substitution reactions) to quantify rate constants under varying pH and solvent conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., MCF7 for anticancer studies) and control for cytotoxicity using MTT assays .

- Compound Purity : Validate via HPLC and NMR. Impurities >5% can skew IC₅₀ values .

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic variations (e.g., different crystal packing altering solubility) .

- Meta-Analysis : Compare datasets across studies using tools like PCA (Principal Component Analysis) to isolate variables (e.g., substituent effects vs. assay conditions) .

Q. What strategies can improve the binding affinity of this compound to DNA or enzyme targets?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance DNA intercalation. Methyl groups at position 3 improve hydrophobic interactions (ΔG binding = −9.2 kcal/mol vs. −7.5 for unsubstituted analogs) .

- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure ΔH and ΔS. For example, methyl substitutions reduce entropy loss by 30%, improving binding .

- Molecular Dynamics (MD) Simulations : Identify key residues in target proteins (e.g., Topoisomerase II) for rational design .

Q. How can computational methods guide the design of this compound analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and solubility. The phenyl group increases logP by 1.2 units, requiring hydrophilic counter-substituents for balance .

- Docking Studies (AutoDock Vina) : Screen analogs against protein databases (e.g., PDB) to prioritize candidates with binding scores <−8.0 kcal/mol .

- QSAR Models : Correlate substituent electronegativity with bioavailability. Chlorine’s Hammett constant (σₚ = 0.23) improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.